2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
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Overview
Description
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide is a complex organic compound that features a pyrimidine ring, a thiazole ring, and a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving diamines and carbonyl compounds.
Thiazole Ring Formation: The thiazole ring is formed via cyclization reactions involving thioureas and α-haloketones.
Coupling Reactions: The pyrimidine and thiazole rings are then coupled using a sulfanyl linkage.
Final Assembly: The butanamide group is introduced through amidation reactions, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial and antifilarial agent due to its inhibition of dihydrofolate reductase.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell division.
Molecular Pathways: By inhibiting this enzyme, the compound disrupts the folate pathway, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-phenylethanone
- **2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Uniqueness
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide is unique due to its specific combination of pyrimidine, thiazole, and butanamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H18N6OS2 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C17H18N6OS2/c1-2-12(26-17-21-13(18)8-14(19)22-17)15(24)23-16-20-11(9-25-16)10-6-4-3-5-7-10/h3-9,12H,2H2,1H3,(H,20,23,24)(H4,18,19,21,22) |
InChI Key |
NHDHFZMIBVHTII-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)SC3=NC(=CC(=N3)N)N |
Origin of Product |
United States |
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